2-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine is a complex organic compound that features a unique structure combining a benzothiepin core with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine typically involves multiple steps, starting with the preparation of the benzothiepin core. This can be achieved through a series of reactions, including halogenation, cyclization, and functional group modifications. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiepin derivatives and piperazine-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine is unique due to its specific combination of a benzothiepin core and a piperazine moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H25ClN2S2 |
---|---|
Molecular Weight |
405g/mol |
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-methylsulfanylethyl)piperazine |
InChI |
InChI=1S/C21H25ClN2S2/c1-25-13-12-23-8-10-24(11-9-23)19-14-16-4-2-3-5-20(16)26-21-7-6-17(22)15-18(19)21/h2-7,15,19H,8-14H2,1H3 |
InChI Key |
OQIBCVFIRXSUFA-UHFFFAOYSA-N |
SMILES |
CSCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CSCCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.